Enantioselectivity in MMP Inhibitor Design: Absolute Configuration at C2 Determines Bioactivity
DuPont Merck developed a chiral auxiliary-based synthesis of malamide-derived MMP inhibitors and found that only the (S)-enantiomer (L-Malamide scaffold) possessed biological activity; the (R)-enantiomer was essentially inactive . This demonstrates that the C2 absolute configuration is not a modifiable parameter but a strict requirement for target engagement.
| Evidence Dimension | Bioactivity (MMP inhibition) |
|---|---|
| Target Compound Data | Active (S)-enantiomer (L-Malamide core) |
| Comparator Or Baseline | (R)-enantiomer (D-Malamide core): Inactive |
| Quantified Difference | Activity only for (S)-form; (R)-form lacks activity |
| Conditions | Chiral auxiliary-based MMP inhibitor series (DuPont Merck program) |
Why This Matters
For procurement of a malamide building block intended for chiral drug discovery, the enantiopure L-form is mandatory; the racemic or D-form cannot deliver the required pharmacological activity.
